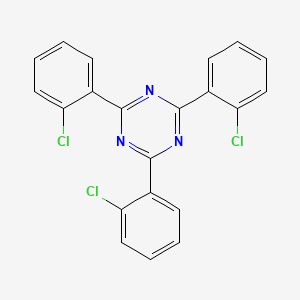
1-Benzyl-3-methylpiperazine difumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-methylpiperazine difumarate is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-3-methylpiperazine difumarate can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and desired application.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-methylpiperazine difumarate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). Reaction conditions may vary, but they typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Benzyl-3-methylpiperazine difumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and heterocycles.
Biology: It is employed in the study of biological processes and interactions, particularly in the context of neurotransmitter systems.
Medicine: It has potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methylpiperazine difumarate involves its interaction with molecular targets and pathways. It acts on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction leads to changes in neurotransmitter levels and signaling pathways, which can result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: A compound with similar structural features but lacking the methyl group.
3-Methylpiperazine: A compound with a similar piperazine ring but without the benzyl group.
1-Benzyl-4-methylpiperazine: A compound with a similar structure but with the methyl group at a different position.
Uniqueness
1-Benzyl-3-methylpiperazine difumarate is unique due to its specific combination of benzyl and methyl groups on the piperazine ring
Properties
Molecular Formula |
C20H26N2O8 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-benzyl-3-methylpiperazine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C12H18N2.2C4H4O4/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12;2*5-3(6)1-2-4(7)8/h2-6,11,13H,7-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
LPLXYJNNTACDJH-LVEZLNDCSA-N |
Isomeric SMILES |
CC1NCCN(C1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(4bS,9bR)-4bH,5H,9bH,10H-indeno[1,2-b]indole-8-carbonitrile](/img/structure/B11828530.png)
![Disodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonic acid](/img/structure/B11828531.png)

![7-(2-hydroxyethoxy)-3-(nitromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11828550.png)
![a][1,5]Diazocin-9-yl]-amide](/img/structure/B11828554.png)
![(2R,3R,4S,5R)-6-[(4-aminophenyl)methoxy]-2-(hydroxymethyl)-5-sulfanyloxane-3,4-diol](/img/structure/B11828571.png)
![Gal2Ac3Ac4Ac6Ac(b1-4)[Bn(-6)]L-GlcNAc(a)-O-Bn](/img/structure/B11828576.png)
